BenchChemオンラインストアへようこそ!

RB69 regA protein

RNA-binding affinity translational repression quantitative gel shift

RB69 regA protein (CAS 147706-84-1) is a bacteriophage-encoded translational repressor that controls the expression of multiple phage mRNAs by binding to their translation initiation regions and competitively excluding ribosomes. Encoded by Escherichia phage RB69, the protein is 122 amino acids in length and belongs to the T4-type RegA family of RNA-binding translational regulators.

Molecular Formula C40H37N3O10S
Molecular Weight 0
CAS No. 147706-84-1
Cat. No. B1177629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRB69 regA protein
CAS147706-84-1
SynonymsRB69 regA protein
Molecular FormulaC40H37N3O10S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RB69 regA Protein (CAS 147706-84-1): Translational Repressor Baseline for Procurement


RB69 regA protein (CAS 147706-84-1) is a bacteriophage-encoded translational repressor that controls the expression of multiple phage mRNAs by binding to their translation initiation regions and competitively excluding ribosomes. Encoded by Escherichia phage RB69, the protein is 122 amino acids in length and belongs to the T4-type RegA family of RNA-binding translational regulators [1]. Unlike RegA proteins from other T-even phages (T2, T4, T6), whose amino acid sequences are virtually identical across species, RB69 RegA is a sequence-divergent outlier exhibiting only 78% identity to the prototypical T4 RegA protein [2]. The protein binds purine-rich recognition elements (REs) upstream of the AUG start codon on target mRNAs including genes 44, 45, rIIA, rIIB, rpbA, and regA itself [3].

Why T4 RegA or Other Phage RegA Proteins Cannot Substitute for RB69 regA Protein (CAS 147706-84-1)


Substituting RB69 RegA with T4 RegA—or with RegA proteins from other T-even phages such as T2 or T6, which are essentially sequence-identical to T4 RegA—introduces systematic errors into any RNA-binding study or translational repression assay [1]. The two proteins share only 78% amino acid identity and diverge at 27 of 122 residue positions. Critically, these divergent residues cluster on the protein surface in two distinct patches flanking the conserved helix-loop-groove RNA-binding domain, generating quantitative and qualitative differences in RNA recognition that cannot be corrected by normalization or concentration adjustment [2]. The resulting differential binding affinities—up to ~7-fold for certain target RNAs—and divergent specificity hierarchies across target genes mean that experimental outcomes obtained with T4 RegA are not predictive of RB69 RegA behavior [3].

RB69 regA Protein (CAS 147706-84-1): Quantitative Differentiation Evidence Against Closest Comparators


~7-Fold Higher Affinity of RB69 RegA for T4 Gene 44 RE RNA Versus T4 RegA

In quantitative RNA mobility gel shift assays, RB69 RegA protein binds T4 gene 44 recognition element (RE) RNA with an apparent association constant (Kapp) of 34.0 ± 7.0 × 10^7 M^-1, which is 6.9-fold higher than the Kapp of T4 RegA protein for the identical RNA substrate (4.9 ± 1.1 × 10^7 M^-1) [1]. This differential was independently corroborated by a competition assay in which a ~7:1 molar excess of T4 RegA over RB69 RegA was required to achieve equal complex formation on T4 gene 44 RE RNA, consistent with the ~7-fold Kapp ratio [1]. The assay was conducted in 10 mM Tris-HCl pH 7.5, 50 mM NaCl, and 1 mM EDTA, with Kapp calculated from four points on each titration curve and averaged from two to four independent experiments [1].

RNA-binding affinity translational repression quantitative gel shift

Divergent Affinity Hierarchies Across Target Gene Recognition Elements

The two RegA proteins exhibit fundamentally different hierarchies of target gene preference. For RB69 RegA, the descending order of Kapp values is: T4 gene 44 RE (34.0 × 10^7 M^-1) > RB69 gene 44 RE (9.5 ± 1.0 × 10^7 M^-1) > T4 gene 45 RE (2.0 ± 0.7 × 10^7 M^-1) > RB69 gene 45 RE (1.8 ± 0.4 × 10^7 M^-1) > RB69 regA RE (0.6 ± 0.2 × 10^7 M^-1) > T4 regA RE (0.16 ± 0.05 × 10^7 M^-1) [1]. In contrast, T4 RegA shows highest affinity for RB69 gene 45 RE (19.9 ± 4.0 × 10^7 M^-1), followed by T4 gene 44 RE (4.9 × 10^7 M^-1) [1]. Notably, RB69 RegA's highest-affinity target (T4 gene 44 RE) and T4 RegA's highest-affinity target (RB69 gene 45 RE) are non-cognate RNAs—each protein preferentially binds the other phage's mRNA [1].

RNA binding specificity translational regulation hierarchy gene 44 vs gene 45

78% Sequence Identity: RB69 RegA as an Outlier Among T-Even Phage RegA Proteins

Among T4-related bacteriophages examined, regA nucleotide sequences are highly conserved and the inferred amino acid sequences are essentially identical—with the sole exception of RB69 [1]. RB69 RegA shares only 78% amino acid identity with T4 RegA (95 of 122 residues conserved) [2]. This sequence divergence is functionally consequential: RB69 was the only phage in the T4-like panel that failed to produce a RegA protein reproducibly identifiable by Western blots using anti-T4 RegA antibodies, nor did its mRNA hybridize to T4 regA primers under standard conditions [1]. The 27 divergent residues cluster in two surface-exposed patches flanking the conserved helix-loop-groove RNA-binding domain, as revealed by homology modeling [3].

sequence divergence phylogenetic outlier immunoreactivity

Differential pI and Electrophoretic Mobility Enabling Competitive Discrimination of RegA Proteins

RB69 RegA protein has a calculated pI of 7.6, which is 1.2 pH units lower than T4 RegA (pI 8.8) [1]. This pI difference translates into measurably distinct electrophoretic migration of RegA-RNA complexes in native polyacrylamide gels, with RB69 RegA-RNA complexes migrating faster than the corresponding T4 RegA-RNA complexes [1]. Exploiting this differential mobility, competition assays demonstrated that at a ~7:1 molar ratio of T4 RegA to RB69 RegA, approximately equal amounts of T4 RegA-RNA and RB69 RegA-RNA complexes were formed on T4 gene 44 RE RNA, providing an orthogonal confirmation of the ~7-fold affinity difference [1].

isoelectric point electrophoretic mobility shift protein-RNA complex resolution

UAA Triplet Recognition Motif Identified by SELEX: Cytosine Exclusion Defines RB69 RegA Binding Specificity

In vitro selection (SELEX) against immobilized RB69 RegA protein yielded, after five rounds, a strikingly uniform RNA pool enriched for the sequence UAAUAAUAAUAAUA [1]. Dissociation constant measurements demonstrated that RNA truncated to (UAA)3 and even (UAA)2 retained binding to RB69 RegA, whereas incorporation of cytosine clearly prevented binding [1]. This cytosine exclusion property is a distinguishing feature of RB69 RegA recognition: a SELEX-derived information weight matrix scanned across the RB69 genome identified 21 potential RegA binding sites, one of which maps to the gene 44/62 intergenic region containing the sequence GAAAUAAUAUG, confirmed to bind RB69 RegA in vitro [1]. While T4 RegA also recognizes AU-rich sequences, the specific UAA repeat preference and strict cytosine exclusion define a nucleotide-level specificity rule unique to the RB69 protein [1].

SELEX RNA aptamer UAA triplet binding specificity determinant

RegA691 (Ile-24→Thr) Mutant Discriminates Site-Specific from Cooperative Binding Modes

Among 10 missense mutations characterized in conserved residues of RB69 and T4 RegA, the RegA691 mutant (Ile-24→Thr, located within the Val-15 to Ala-25 helix-turn-helix-like specificity domain) displays a distinctive in vivo phenotype that appears to separate site-specific RNA binding from cooperative binding interactions essential for hierarchical translational repression [1]. Quantitative fluorescence quenching measurements showed that while wild-type RB69 RegA and RegA691 bind poly(U) with similar affinity, RegA691 binds with lower affinity to both gene 44 and rpbA target RNAs [2]. In RNase protection assays, the length of the protected region on rpbA mRNA is RegA-concentration-dependent, suggesting that protein-protein interactions contribute to the extended footprint, and that RegA691 is selectively impaired in this cooperative binding mode [2].

mutational analysis cooperative binding hierarchical repression RegA691

RB69 regA Protein (CAS 147706-84-1): Research and Industrial Application Scenarios Based on Verified Differentiation


High-Sensitivity Translational Repression Assays Requiring Maximal RNA Binding Affinity

When experimental designs require maximal binding affinity to gene 44-type recognition elements to ensure robust translational repression readouts, RB69 RegA is the preferred choice over T4 RegA. The ~7-fold higher Kapp (34.0 vs. 4.9 × 10^7 M^-1 on T4 gene 44 RE RNA) means that RB69 RegA achieves equivalent target occupancy at substantially lower protein concentrations, reducing non-specific binding artifacts and improving signal-to-noise ratios in in vitro translation repression assays . This advantage has been exploited in studies of RegA autogenous repression mechanisms and in the development of coupled transcription-translation systems where precise titration of repressor activity is required .

Differential RNA Target Identification Using Distinct Affinity Hierarchies

The inverted affinity hierarchy of RB69 RegA relative to T4 RegA (highest affinity for T4 gene 44 RE vs. T4 RegA's highest affinity for RB69 gene 45 RE) enables a two-protein comparative strategy for identifying and validating RegA-regulated mRNAs in phage or synthetic biology contexts . By comparing transcriptome-wide binding profiles or translational repression patterns obtained with RB69 RegA versus T4 RegA, researchers can distinguish bona fide RegA targets from non-specific AU-rich RNA interactions, and can classify targets based on whether they are preferentially regulated by one RegA ortholog or the other . This differential profiling approach has direct applications in RNA regulatory network mapping and in engineering synthetic translational control circuits .

SELEX-Based Aptamer Development Using Defined (UAA)n Recognition Motif

The experimentally validated (UAA)n repeat recognition motif and strict cytosine exclusion rule for RB69 RegA provide a rational starting point for RNA aptamer development, SELEX optimization, and computational prediction of RegA binding sites in RNA libraries or genomic sequences . Because the specificity determinants are defined at single-nucleotide resolution—with UAA repeats retaining binding and cytosine abolishing it—researchers can design focused aptamer libraries enriched for high-affinity RB69 RegA binders, reducing SELEX round requirements from 10–15 to as few as 5 rounds . The SELEX-derived information weight matrix has already been validated by genome scanning, identifying 21 candidate RegA sites including a confirmed site on the gene 44/62 intergenic region .

Histidine-Tagged RB69 RegA for Streamlined Purification Without Loss of Binding Specificity

The C-terminal His6-tagged RB69 RegA construct (RegA69-His6) has been validated to retain RNA-binding properties indistinguishable from wild-type RB69 RegA, including specific in vitro repression of T4 gp44 and gp45 translation, differential binding to poly(U)- vs. poly(C)-agarose, and site-specific binding to a 23-base gene 44 target RNA with discrimination against mutant 44 RNA . The His6 tag enables single-step nickel-Sepharose purification with elution at 0.5 M imidazole, and the protein can be synthesized in both E. coli S30 and wheat germ extract systems using linear PCR templates, eliminating cloning steps and RegA toxicity issues in E. coli . This validated tagged construct provides a practical procurement and production advantage, as researchers can generate functional RB69 RegA protein without the need for complex purification schemes or custom antibody development .

Quote Request

Request a Quote for RB69 regA protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.